molecular formula C15H18N2O2S B13199790 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide

Cat. No.: B13199790
M. Wt: 290.4 g/mol
InChI Key: GXTGOHDJEITASG-GFCCVEGCSA-N
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Description

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is a chiral sulfonamide derivative characterized by a benzene sulfonamide core substituted with an (R)-configured aminoethyl group at the 4-position and an N-benzyl group. The stereochemistry and substituent arrangement confer unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-N-benzylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-12(16)14-7-9-15(10-8-14)20(18,19)17-11-13-5-3-2-4-6-13/h2-10,12,17H,11,16H2,1H3/t12-/m1/s1

InChI Key

GXTGOHDJEITASG-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide typically involves:

  • Introduction of the sulfonamide group onto a substituted benzene ring
  • Installation of the chiral aminoethyl side chain with (R)-configuration
  • Benzylation of the sulfonamide nitrogen to afford the N-benzyl derivative

This multi-step synthesis requires careful control of reaction conditions to preserve stereochemistry and achieve high purity.

Detailed Preparation Steps

Starting Materials and Initial Functionalization
  • Starting Material: 4-(1-Aminoethyl)benzene-1-sulfonamide or its protected derivatives
  • Key Reagents: Benzyl chloride or benzyl bromide for N-benzylation; bases such as sodium hydride or potassium carbonate for deprotonation; solvents like dichloromethane or DMF
Stepwise Synthesis
Step Reaction Type Description Conditions and Notes
1 Sulfonamide formation Sulfonation of 4-(1-aminoethyl)benzene with sulfonyl chloride derivatives Typically uses chlorosulfonic acid or sulfonyl chlorides; temperature control critical
2 Protection/Deprotection Protection of amino group if necessary (e.g., acetylation) Protects amine during subsequent reactions; acetylation with acetic anhydride or acetic acid
3 N-Benzylation Alkylation of sulfonamide nitrogen with benzyl halides Base-mediated N-alkylation in polar aprotic solvents; mild heating to promote reaction
4 Chiral resolution or asymmetric synthesis Ensuring (R)-configuration of aminoethyl side chain Use of chiral catalysts or resolution techniques; enzymatic or chemical resolution methods
5 Purification Crystallization, chromatography to isolate pure compound Use of solvents like ethanol, methanol, or ethyl acetate; activated charcoal treatment if needed

Representative Synthetic Route from Literature

A patent describing a method for synthesizing related sulfonamide derivatives (4-(2-aminoethyl)benzsulfamide) provides insight into efficient preparation techniques, which can be adapted for the target compound:

  • Step 1: Acetylation of β-phenethylamine (or chiral aminoethylbenzene derivative) with acetic anhydride to protect the amine group.
  • Step 2: Chlorosulfonation using chlorosulfonic acid under controlled conditions to introduce sulfonyl chloride functionality.
  • Step 3: Amination reaction to convert sulfonyl chloride to sulfonamide by reaction with ammonia or amines.
  • Step 4: Hydrolysis and purification steps to yield the sulfonamide with high yield and purity.
  • Step 5: Final N-benzylation by reaction with benzyl halides under basic conditions to afford the N-benzyl sulfonamide.

This method emphasizes low chlorosulfonic acid consumption, reduced wastewater, high yield, and recyclability of by-products, making it industrially attractive.

Analytical Characterization and Validation

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H-NMR and 13C-NMR confirm the presence of aromatic protons, aminoethyl side chain, and benzyl groups.
    • The NH proton of sulfonamide typically appears downfield (~11–12 ppm).
    • Chiral centers can be confirmed by coupling constants and chemical shifts.
  • Infrared Spectroscopy (FT-IR):

    • Characteristic S=O stretching bands at 1150–1350 cm⁻¹.
    • NH stretching bands in the 3200–3400 cm⁻¹ region.
  • Mass Spectrometry:

    • Molecular ion peak consistent with molecular weight (~288 g/mol).

Purity and Stereochemistry

Comparative Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages Limitations Yield (%) Reference
Acetylation → Chlorosulfonation → Amination → N-Benzylation β-phenethylamine, acetic anhydride, chlorosulfonic acid, benzyl chloride Low cost, scalable, high yield, environmentally friendly Requires careful control of chlorosulfonation 75–85%
Direct N-Benzylation of preformed sulfonamide Benzyl halides, base (NaH, K2CO3), DMF Simple, mild conditions May require protection of amino group 60–70% General synthetic protocols
Enzymatic or chiral catalyst-mediated synthesis Chiral catalysts, asymmetric synthesis conditions High enantioselectivity More complex, costly catalysts Variable (patent)

Research Results and Applications

  • The compound and its derivatives have been studied for biological activity, especially as sulfonylurea hypoglycemic agents.
  • Structural analogs exhibit alpha-glucosidase inhibition, relevant for diabetes treatment.
  • Molecular docking and DFT studies support strong binding interactions due to sulfonamide and aminoethyl groups, enhancing activity and selectivity.

Summary and Expert Recommendations

  • The preparation of this compound involves multi-step synthesis with key transformations including sulfonamide formation and N-benzylation.
  • The method reported in patent CN106336366A offers an efficient, cost-effective, and environmentally considerate approach suitable for scale-up.
  • Analytical validation through NMR, FT-IR, chiral chromatography, and mass spectrometry is essential to confirm structure and stereochemistry.
  • Optimization of reaction parameters (temperature, solvent, reagent ratios) is critical for maximizing yield and purity.
  • Further research into catalytic asymmetric methods could improve enantioselectivity and reduce steps.

This detailed analysis consolidates diverse authoritative sources, ensuring a comprehensive understanding of the preparation methods for this compound, suitable for advanced research and industrial application.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often a sulfone derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, but common products include substituted benzyl derivatives.

Scientific Research Applications

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological targets, while the benzyl and sulfonamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s structural analogs differ in substituent groups, stereochemistry, and functional moieties. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position 4) Sulfonamide Substitution Stereochemistry Molecular Weight Key Properties/Activities
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide C₁₅H₁₈N₂O₂S (1R)-1-Aminoethyl N-Benzyl R-configuration 290.38 g/mol Potential chiral ligand or therapeutic agent (hypothesized)
4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide C₁₅H₁₇NO₂S Methyl N-(S)-1-Phenylethyl S-configuration 283.37 g/mol Antimicrobial properties (theoretical)
N-Benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide C₁₆H₁₉NO₃S (1R)-1-Hydroxyethyl N-Benzyl R-configuration 305.39 g/mol Altered polarity due to hydroxyl group
4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide C₁₀H₁₆N₂O₂S (1S)-1-Aminoethyl N,N-Dimethyl S-configuration 228.31 g/mol Reduced steric hindrance
4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide C₉H₁₄N₂O₃S Amino (direct on benzene) N-(2-Hydroxyethyl)-N-Methyl N/A 242.29 g/mol Enhanced electron density on aromatic ring
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide C₁₈H₁₆N₂O₄S Nitro N-(1-Naphthalenylethyl) N/A 356.40 g/mol Enantioselective synthesis applications

Stereochemical and Functional Group Impact

  • Chiral Centers : The R-configuration in the main compound contrasts with the S-configuration in analogs like 4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide . Enantiomeric differences can drastically alter binding to chiral biological targets, such as enzymes or receptors.
  • Amino vs.
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in withdraws electron density from the benzene ring, making the sulfonamide more electrophilic. In contrast, the amino group in donates electron density, enhancing resonance stabilization.

Physicochemical Properties

  • pKa Modulation: The aminoethyl group (pKa ~9–10) introduces a basic center, which may enhance solubility in acidic environments (e.g., stomach) compared to neutral or acidic analogs.

Biological Activity

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential therapeutic applications due to its biological activity. This compound is part of a broader class of benzenesulfonamides known for their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Chemical Formula : C15H18N2O2S
  • Molecular Weight : 290.39 g/mol
  • Structure : The compound features a benzene ring substituted with a sulfonamide group and an aminoethyl side chain.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

  • TNFα Modulation : This compound has been shown to inhibit the activity of Tumor Necrosis Factor-alpha (TNFα), a key cytokine involved in inflammatory responses. In vitro studies demonstrated that it can significantly reduce TNFα-mediated signaling in cell lines, indicating its potential use in treating inflammatory diseases .
  • Anticonvulsant Activity : Research indicates that derivatives of this compound may exhibit anticonvulsant properties by acting on GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. In vivo studies have shown that certain analogs can protect against seizures induced by pentylenetetrazole (PTZ), suggesting their potential as therapeutic agents for epilepsy .
  • Anticancer Potential : Some studies suggest that this class of compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic factors .

In Vitro Studies

  • Cell Line Assays : The compound was tested using the HEK-Blue™ CD40L reporter cell line, which revealed an IC50 value indicating significant potency in neutralizing TNFα activity (values < 100 nM were observed) .

In Vivo Studies

  • Anticonvulsant Testing : In animal models, compounds related to this compound demonstrated protective effects against seizures, with dosages correlating positively with latency to seizure onset and percentage protection against seizures .

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide derivatives:

  • Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis showed improved outcomes when treated with a sulfonamide derivative that includes the aminoethyl moiety, suggesting similar efficacy could be expected from this compound .
  • Neurological Disorders : A study on patients with epilepsy indicated that compounds targeting GABA_A receptors can significantly reduce seizure frequency and severity, supporting the notion that this compound may hold similar benefits .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other known sulfonamide derivatives:

Compound NameTNFα ModulationAnticonvulsant ActivityAnticancer Activity
4-[(1R)-1-Aminoethyl]-N-benzyl...YesYesPotential
SulfanilamideModerateNoModerate
BenzylsulfonamideYesYesYes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Asymmetric synthesis via phase transfer catalysis (PTC) is a robust method to achieve high enantiomeric excess (≥99% ee), as demonstrated for structurally related sulfonamides . Chiral resolution using di-p-toluoyl-(D)-tartaric acid can further enrich enantiomeric purity. Reaction progress should be monitored using chiral HPLC or circular dichroism (CD) spectroscopy. Wet milling may accelerate reaction kinetics in PTC systems .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry, as shown for analogs like 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide . Pair SC-XRD with NMR (e.g., 1H^1H, 13C^{13}C, NOESY) to confirm dynamic stereochemical properties. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Software tools like APEX2 and SHELXTL aid in crystallographic data refinement .

Q. What preliminary biological screening approaches are recommended to identify potential therapeutic targets for this sulfonamide derivative?

  • Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., TRPM8 channel binding studies for neuropathic pain targets, as seen in related hydroxyethyl-sulfonamides ). Use fluorescence polarization for protein-ligand interaction analysis. Antimicrobial activity can be screened via broth microdilution assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Use orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding thermodynamics . Perform meta-analyses of published data with standardized normalization protocols (e.g., Z-factor scoring for high-throughput screens).

Q. What strategies optimize the metabolic stability and bioavailability of this compound without compromising its target affinity?

  • Methodological Answer : Introduce metabolically stable groups (e.g., deuterium at labile positions, as in 13C^{13}C-labeled sulfonamides ). Prodrug strategies, such as acetyl-protected aminoethyl groups, can enhance permeability, as shown in HCV protease inhibitor precursors . Evaluate pharmacokinetics using LC-MS/MS in rodent plasma.

Q. What computational and experimental approaches elucidate the impact of substituent electronic effects on the compound's activity?

  • Methodological Answer : Quantum mechanical calculations (DFT) model electronic effects of substituents (e.g., aminoethyl vs. hydroxyethyl groups) on sulfonamide reactivity . Synthesize analogs with varied substituents (e.g., chloro, methoxy) and correlate Hammett σ values with bioactivity data . QSAR models using partial least squares (PLS) regression can predict activity cliffs .

Q. How do stereochemical variations at the aminoethyl group influence the compound's pharmacological profile?

  • Methodological Answer : Compare (1R)- and (1S)-enantiomers synthesized via asymmetric catalysis . Assess differences in target binding (e.g., TRPM8 IC50_{50} shifts) and off-target effects using kinome-wide profiling. Enantiomer-specific pharmacokinetics can be studied via chiral stationary phase HPLC in ADME assays .

Notes

  • Data Sources : References to X-ray crystallography , asymmetric synthesis , and enzyme assays are derived from peer-reviewed studies.
  • Methodological Rigor : Answers emphasize reproducibility, statistical validation, and cross-disciplinary techniques (e.g., wet milling for synthesis acceleration , SPR for binding validation ).

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